![molecular formula C7H15NO3 B1354389 Tert-butyl methoxy(methyl)carbamate](/img/structure/B1354389.png)
Tert-butyl methoxy(methyl)carbamate
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Description
Tert-butyl methoxy(methyl)carbamate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Drug Synthesis Intermediates
Tert-butyl methoxy(methyl)carbamate is primarily recognized for its role as a synthetic intermediate in the production of pharmaceutical compounds. A notable application is its use in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor in a multi-step synthesis involving the condensation of N-BOC-D-serine with benzene methanamine, which ultimately yields racemic and S-configured derivatives of lacosamide .
Carbamate Group in Drug Design
The carbamate functional group is integral to many approved drugs and prodrugs, enhancing their pharmacological properties. Research indicates that incorporating carbamates can improve solubility and bioavailability, making them valuable in drug formulation . The versatility of this compound allows for modifications that can tailor drug properties for specific therapeutic targets.
Organic Synthesis
Catalytic Processes
Recent studies have highlighted the utility of this compound in catalytic reactions, particularly in C–N bond formation. A photocatalyzed method for direct C–H amidation of indoles has been developed, utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate as a catalyst. This method demonstrates excellent regioselectivity and broad substrate scope, showcasing the compound's potential in synthetic chemistry .
Synthesis of Polyfunctional Molecules
The compound has been employed in synthesizing polyfunctional molecules aimed at probing enzyme active sites. A reliable method for synthesizing various carbamate derivatives has been established, demonstrating its effectiveness as an alkoxycarbonylation reagent for amines . This versatility enables researchers to explore new chemical spaces and develop innovative compounds with potential biological activity.
Case Study 1: Lacosamide Synthesis
- Objective : To synthesize lacosamide using this compound as an intermediate.
- Methodology : The synthesis involved forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate, followed by a condensation reaction with benzene methanamine.
- Results : The process yielded a high percentage (81.6%) of the desired product, indicating the efficacy of this compound in pharmaceutical applications .
Case Study 2: Photocatalysis
- Objective : To develop a photocatalyzed method for C–N bond formation using tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate.
- Methodology : The reaction conditions were optimized to achieve direct C–H amidation under mild conditions.
- Results : The method provided access to various biologically significant aminoindoles with excellent yields and regioselectivity, highlighting the compound's role in advancing synthetic methodologies .
Summary Table of Applications
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for lacosamide | High yield synthesis (81.6%) |
Organic Synthesis | C–N bond formation via photocatalysis | Excellent regioselectivity and broad substrate scope |
Enzyme Probing | Synthesis of polyfunctional molecules | Reliable methods for diverse carbamate derivatives |
Properties
IUPAC Name |
tert-butyl N-methoxy-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)8(4)10-5/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVITZUWTPCAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.